molecular formula C7H5Cl2NO3 B1209098 1,5-Dichloro-2-methoxy-3-nitrobenzene CAS No. 37138-82-2

1,5-Dichloro-2-methoxy-3-nitrobenzene

Cat. No.: B1209098
CAS No.: 37138-82-2
M. Wt: 222.02 g/mol
InChI Key: OQRXLBNJKPMELG-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-methoxy-3-nitrobenzene, also known as this compound, is a useful research compound. Its molecular formula is C7H5Cl2NO3 and its molecular weight is 222.02 g/mol. The purity is usually 95%.
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Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Studies have demonstrated the utility of nucleophilic aromatic substitution reactions in synthesizing complex benzene derivatives, including those related to 1,5-Dichloro-2-methoxy-3-nitrobenzene. For example, tele nucleophilic aromatic substitutions have been employed for the synthesis of the 1,4-Benzothiazine-3(4H)-one ring system from 3-Nitrobenzoic Acid, showcasing innovative approaches to ring synthesis (Giannopoulos et al., 2000).

Structural and Computational Analysis

The impact of halogen atoms on the molecular structure and intermolecular interactions has been analyzed through a comparison of structures such as 1,3-dichloro-5-nitrobenzene, indicating the role of halogen size in affecting nonbonded close contacts between molecules (Bosch, Bowling, & Speetzen, 2022).

Synthesis Corrections and Methodologies

Corrections to previously reported synthesis methods for compounds like 4-methoxy-3,5-dinitrobenzaldehyde have been published, clarifying the actual products of certain reactions and providing insights into more accurate synthetic routes (Monk et al., 2003).

Electron Attachment and Detachment Studies

Research on the behavior of nitrobenzene derivatives under electron attachment and detachment conditions offers insights into the formation and stability of negative ions, contributing to our understanding of molecular reactivity (Asfandiarov et al., 2007).

Quantum Dot Sensing of Nitroaromatic Compounds

The development of quantum dot-based sensors for the detection of nitroaromatic compounds highlights the application of dichloronitrobenzene derivatives in environmental monitoring and security. Such sensors utilize the quenching effect of nitroaromatic compounds on the fluorescence of quantum dots, enabling the detection of explosives' precursors (Algarra et al., 2011).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and keeping the substance in a dry, cool, and well-ventilated place .

Properties

IUPAC Name

1,5-dichloro-2-methoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRXLBNJKPMELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190625
Record name 2,6-Dichloro-4-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37138-82-2
Record name 2,6-Dichloro-4-nitroanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037138822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloro-4-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Nitro-4,6-dichloroanisole was prepared by the same procedure as described for Step 2 of Preparation 2a except using 2,4-dichloro-6-nitrophenol (52 g), methyl iodide (71 g), and potassium carbonate (41.4 g). Workup gave crude 2-nitro-4,6-dichloroanisole (50 g, 90%) which was used in the next step without purification.
[Compound]
Name
2a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
71 g
Type
reactant
Reaction Step Three
Quantity
41.4 g
Type
reactant
Reaction Step Four

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